![molecular formula C24H25Cl2N3O3 B281976 6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281976.png)
6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid, commonly known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the central nervous system and has been implicated in a variety of physiological and pathological processes. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases.
作用机制
DPCPX acts as a competitive antagonist of adenosine A1 receptors. Adenosine A1 receptors are widely distributed throughout the central nervous system and are involved in various physiological processes, including sleep, pain, and cognition. The activation of adenosine A1 receptors by adenosine leads to the inhibition of neurotransmitter release and the modulation of ion channel activity. DPCPX binds to the adenosine A1 receptor with high affinity and prevents adenosine from binding to the receptor, thereby blocking its inhibitory effects.
Biochemical and Physiological Effects:
The selective inhibition of adenosine A1 receptors by DPCPX has been shown to have various biochemical and physiological effects. In cancer, DPCPX has been shown to inhibit tumor growth and metastasis by blocking adenosine A1 receptor activation. In neurological disorders, DPCPX has been shown to have a neuroprotective effect by inhibiting adenosine A1 receptor activation. In cardiovascular diseases, DPCPX has been shown to improve cardiac function by blocking adenosine A1 receptor activation.
实验室实验的优点和局限性
DPCPX is a potent and selective antagonist of adenosine A1 receptors, making it an excellent tool for studying the role of adenosine A1 receptors in various physiological and pathological processes. However, DPCPX has some limitations for lab experiments, including its low solubility in water and its relatively high cost.
未来方向
There are several future directions for the research on DPCPX. One area of research is the development of more potent and selective adenosine A1 receptor antagonists that can be used for therapeutic applications. Another area of research is the investigation of the role of adenosine A1 receptors in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Finally, the development of new drug delivery systems for DPCPX could improve its pharmacokinetics and increase its efficacy in vivo.
合成方法
DPCPX is synthesized by a multi-step process starting from the commercially available 2,3-dichlorobenzonitrile. The synthesis involves several chemical reactions, including the formation of piperazine, amidation, and cyclization. The final product is obtained in high yield and purity using various purification techniques, such as column chromatography and recrystallization.
科学研究应用
DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. The selective inhibition of adenosine A1 receptors by DPCPX has been shown to have a beneficial effect on these diseases. For example, in cancer, adenosine A1 receptor activation has been shown to promote tumor growth and metastasis, and DPCPX has been shown to inhibit these effects. In neurological disorders, adenosine A1 receptor activation has been shown to exacerbate neurodegenerative processes, and DPCPX has been shown to have a neuroprotective effect. In cardiovascular diseases, adenosine A1 receptor activation has been shown to have a negative effect on cardiac function, and DPCPX has been shown to improve cardiac function.
属性
分子式 |
C24H25Cl2N3O3 |
|---|---|
分子量 |
474.4 g/mol |
IUPAC 名称 |
6-[[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C24H25Cl2N3O3/c25-20-6-3-7-21(22(20)26)29-14-12-28(13-15-29)17-10-8-16(9-11-17)27-23(30)18-4-1-2-5-19(18)24(31)32/h1-3,6-11,18-19H,4-5,12-15H2,(H,27,30)(H,31,32) |
InChI 键 |
GBDWIDIPKDVUDA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C4=C(C(=CC=C4)Cl)Cl |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C4=C(C(=CC=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



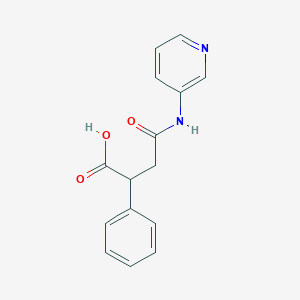
![4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281896.png)
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)

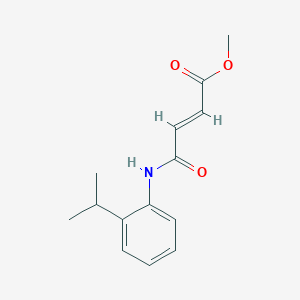
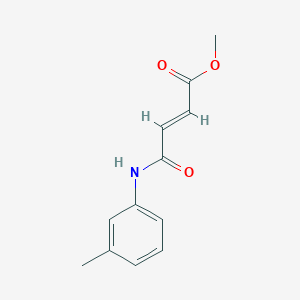
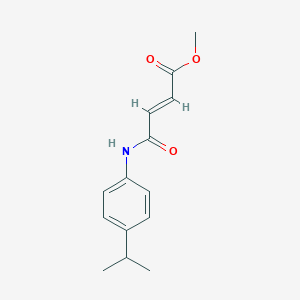
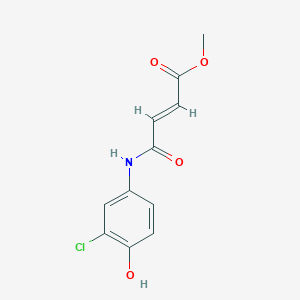

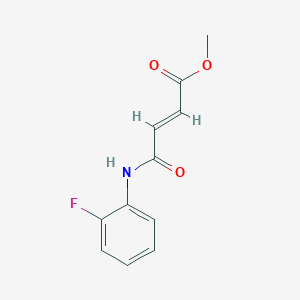
![Methyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B281911.png)
![Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281914.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)
